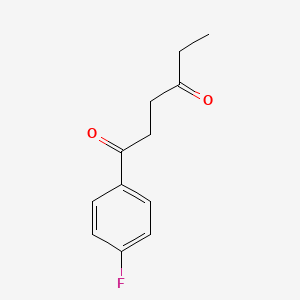

1-(4-Fluorophenyl)1,4-hexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)1,4-hexanedione is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(4-Fluorophenyl)1,4-hexanedione serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of atorvastatin calcium, a widely prescribed medication for lowering cholesterol. The synthesis involves multiple steps including cyclization and hydrolysis, demonstrating the compound's utility in complex drug synthesis pathways .

Table 1: Pharmaceutical Applications of this compound

| Compound | Application | Synthesis Method |

|---|---|---|

| Atorvastatin Calcium | Cholesterol-lowering agent | Cyclization, hydrolysis |

| HMG-CoA reductase inhibitors | Hypolipidemic agents | Multi-step synthesis |

Synthetic Methodologies

The compound is also significant in organic synthesis as a building block for various chemical reactions. Its structure allows for diverse transformations, including aldol condensation and asymmetric hydrogenation. These reactions are essential for creating chiral centers in pharmaceuticals and other fine chemicals .

Case Study: Synthesis of HMG-CoA Reductase Inhibitors

A notable case study involves the synthesis of HMG-CoA reductase inhibitors using this compound as an intermediate. The process is characterized by high diastereomeric excess and improved yields compared to previous methods. This advancement highlights the compound's role in enhancing the efficiency of drug development processes .

Material Science Applications

Beyond medicinal uses, this compound finds applications in material science. Its derivatives are explored for use in liquid crystal devices due to their favorable optical properties. Research indicates that compounds derived from this compound can enhance the performance of liquid crystal displays by improving alignment and response times .

Table 2: Material Science Applications

| Application | Material Type | Performance Metrics |

|---|---|---|

| Liquid Crystal Displays | Photoalignment surfaces | Improved anchoring strength |

| Optical materials | Nonlinear optical devices | Enhanced optical properties |

Análisis De Reacciones Químicas

Chemical Reactions of 1-(4-Fluorophenyl)1,4-hexanedione

This compound can undergo several types of chemical reactions due to its diketone structure. These include:

-

Aldol Condensation : This reaction involves the formation of a new carbon-carbon bond between two carbonyl compounds, often resulting in the formation of an enone.

-

Michael Addition : This is a nucleophilic addition reaction where a nucleophile attacks the β-position of an α,β-unsaturated carbonyl compound.

-

Cyclization Reactions : These can occur under specific conditions, leading to the formation of cyclic compounds.

Reaction Conditions and Reagents:

| Reaction Type | Reagents/Conditions |

|---|---|

| Aldol Condensation | Base (e.g., NaOH), suitable aldehyde/ketone |

| Michael Addition | Nucleophile (e.g., amines, alcohols), solvent (e.g., ethanol) |

| Cyclization | Acidic or basic conditions, depending on the desired product |

Research Findings and Data

Recent studies have explored the use of diketones like this compound in various synthetic pathways. For instance, deoxygenative coupling reactions involving 1,2-dicarbonyl compounds have shown promise in synthesizing complex molecules efficiently .

Deoxygenative Coupling:

| Substrate | Yield (%) |

|---|---|

| Valproic Acid | 71 |

| Bezafibrate | 83 |

| Gemfibrozil | 71 |

These reactions highlight the versatility of diketones in organic synthesis and their potential applications in pharmaceuticals and materials science.

Propiedades

Fórmula molecular |

C12H13FO2 |

|---|---|

Peso molecular |

208.23 g/mol |

Nombre IUPAC |

1-(4-fluorophenyl)hexane-1,4-dione |

InChI |

InChI=1S/C12H13FO2/c1-2-11(14)7-8-12(15)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

Clave InChI |

FDRNMBRIMTVQQT-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)CCC(=O)C1=CC=C(C=C1)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.